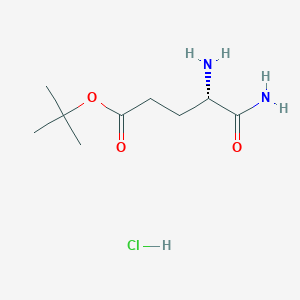

H-Glu(OtBu)-NH2 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLREMKEFHDCSV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704827 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108607-02-9 | |

| Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride for Researchers and Drug Development Professionals

Introduction: H-Glu(OtBu)-NH2 hydrochloride is a synthetic derivative of the amino acid L-glutamic acid, widely utilized as a crucial building block in peptide synthesis and drug discovery. The strategic placement of a tert-butyl (OtBu) protecting group on the side-chain carboxyl group and an amide at the C-terminus makes it a valuable tool for the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 108607-02-9 | [1] |

| Molecular Formula | C9H19ClN2O3 | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly) | |

| Storage Conditions | Store at room temperature (long-term); -20°C to -80°C in solvent (short to long-term) | [1][2] |

| IUPAC Name | tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride | |

| InChI Key | NWLREMKEFHDCSV-RGMNGODLSA-N |

Safety Information: this compound is classified as a combustible solid.[3] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Role in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester serves as a stable protecting group for the side-chain carboxyl function of the glutamic acid residue, preventing its unwanted participation in peptide bond formation during chain elongation. This protecting group is typically removed under acidic conditions during the final cleavage step.

The C-terminal amide is a common feature in many biologically active peptides, often enhancing their stability against enzymatic degradation and modifying their receptor-binding properties. By incorporating this compound at the C-terminus of a peptide sequence, researchers can readily synthesize peptide amides.

Beyond its direct use in SPPS, this compound serves as a key intermediate in the synthesis of more complex molecules, including peptidomimetics and drug delivery systems. For instance, it has been utilized in the synthesis of dendritic graft peptides and monomolecular micelles for drug delivery applications.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related compounds.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for incorporating an amino acid like Fmoc-Glu(OtBu)-OH (the N-terminally protected form of the title compound) into a growing peptide chain on a solid support.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.[5] This exposes the free amine for the next coupling step. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test). The resin is then washed with DMF.

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[5]

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water).[5]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Simple Dipeptide Amide

This protocol provides a more specific example of coupling this compound with another amino acid in a solution-phase synthesis.

Materials:

-

This compound

-

N-protected amino acid (e.g., Z-Ala-OH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Neutralization: this compound is dissolved in DCM or DMF, and DIPEA is added to neutralize the hydrochloride salt, yielding the free amine.

-

Activation: In a separate flask, the N-protected amino acid (e.g., Z-Ala-OH), EDC·HCl, and HOBt are dissolved in DCM or DMF and stirred at 0°C to activate the carboxylic acid.

-

Coupling: The solution containing the free amine of H-Glu(OtBu)-NH2 is added to the activated amino acid solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is diluted with an organic solvent and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude dipeptide is purified by column chromatography to yield the desired product.

Visualization of a Relevant Signaling Pathway

Given the role of glutamic acid as the primary excitatory neurotransmitter in the central nervous system, understanding glutamate (B1630785) receptor signaling is crucial in the context of drug development for neurological disorders. This compound, as a derivative of glutamic acid, is relevant to the study of these pathways. The following diagram illustrates the major glutamate receptor signaling pathways.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 108607-02-9: H-Glu(OtBu)-NH2 . HCl | CymitQuimica [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

H-Glu(OtBu)-NH2 hydrochloride, also known as L-Glutamic acid γ-(tert-butyl) ester α-amide hydrochloride, is a pivotal building block in the field of peptide synthesis and medicinal chemistry. Its unique structural features, including a protected carboxylic acid and a primary amide, make it a versatile tool for the construction of complex peptide architectures and the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, and essential experimental protocols for its handling and application.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. Key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₉ClN₂O₃ | [1][2][3] |

| Molecular Weight | 238.71 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98.0% (by NMR) | [1] |

| Optical Rotation [α] | +17.7° (c=0.5028 in H₂O) | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

| Storage | Store at room temperature | [1][2] |

Chemical Structure and Identifiers

The precise chemical structure of this compound dictates its reactivity and utility in chemical synthesis. The following table outlines its key structural identifiers.

| Identifier | Value | References |

| IUPAC Name | tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride | [5] |

| SMILES String | Cl.CC(C)(C)OC(=O)CC--INVALID-LINK--C(N)=O | [3] |

| InChI Key | NWLREMKEFHDCSV-RGMNGODLSA-N | [3][5] |

| CAS Number | 108607-02-9 | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. This section provides an overview of common experimental procedures.

Synthesis of this compound

A general workflow for such a synthesis is outlined below:

Note: This is a generalized schematic. Specific reagents, solvents, and reaction conditions would need to be optimized for this particular synthesis. The synthesis of related L-γ-methyleneglutamic acid amides involves similar steps of carboxyl activation and amidation.[7]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like amino acid derivatives.[8]

General Protocol:

-

Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[8]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the presence of all expected functional groups. A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[1]

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.

Purity Analysis:

-

Purity is often assessed by NMR, with commercial batches showing purities of ≥98.0%.[1]

The logical flow for the characterization of a synthesized batch of this compound is depicted in the following diagram:

Applications in Research and Development

This compound is a valuable reagent primarily utilized in:

-

Peptide Synthesis: It serves as a key building block for the incorporation of a glutamine residue with a protected side chain into peptide sequences. This is particularly useful in the synthesis of complex peptides and proteins.[9]

-

Pharmaceutical Development: As an intermediate, it is employed in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[9]

-

Biochemical Research: It is used in studies related to amino acid metabolism, providing insights into metabolic pathways.[9]

The tert-butyl ester protecting group on the side chain offers the advantage of being removable under acidic conditions, providing orthogonality with other protecting groups used in peptide synthesis. This allows for selective deprotection and modification at different stages of a synthetic route.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-Glu(OtBu)-NH2.HCl | 108607-02-9 [sigmaaldrich.com]

- 6. L-Glutamic acid gamma-tert-butyl ester alpha-amide hydrochloride | 108607-02-9 | FG48720 [biosynth.com]

- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide for Researchers

CAS Number: 108607-02-9

Synonyms: L-Glutamic acid γ-(tert-butyl) ester α-amide hydrochloride, H-L-Glu(tBu)-NH2*HCl, (S)-4,5-Diamino-5-oxo-pentanoic acid t-butyl ester hydrochloride[1]

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a crucial building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document outlines its chemical and physical properties, applications in synthesis, detailed experimental protocols, and safety information.

Core Compound Data

This compound is a derivative of L-glutamic acid, an amino acid. It features a tert-butyl ester protecting group on the side chain, which enhances its stability and lipophilicity.[2] The hydrochloride salt form typically improves its solubility in aqueous solutions compared to the free base.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉ClN₂O₃ | [1][3][4] |

| Molecular Weight | 238.71 g/mol | [1][4][5] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | ≥95% to ≥98% (typical) | [1][3][4] |

| Melting Point | 200 to 220°C | [6] |

| Optical Rotation [α] | +17.7009° (c=0.5028g/100ml H₂O) | [4] |

| Storage Temperature | 2-8°C, inert atmosphere | [1][7] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly) | [8] |

Applications in Synthesis

This compound is a key intermediate in the synthesis of peptides and peptidomimetics.[9] The tert-butyl ester group on the side-chain carboxyl group prevents it from participating in peptide bond formation, allowing for selective reaction at the α-amino group. This protecting group is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

Its primary application is in the synthesis of:

-

Bioactive Peptides: It is used to create custom peptides for drug development and biological studies.[9]

-

Dendritic Polypeptides: This compound serves as a crucial raw material for synthesizing dendritic graft peptides used in drug delivery systems.[10]

-

Pharmaceuticals: It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[9]

Experimental Protocols

Solution-Phase Peptide Synthesis

The following is a representative protocol for a coupling reaction using this compound in a solution-phase synthesis.

Materials:

-

Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Diisopropylethylamine (iPr₂NEt)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Suspend Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH (1.0 eq), this compound (1.0 eq), and EDC·HCl (1.2 eq) in EtOAc.

-

Add iPr₂NEt (1.2 eq) to the suspension.

-

Stir the resulting mixture at room temperature overnight.

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer with 1M HCl, followed by 10% NaHCO₃.

-

Dry the organic layer over Na₂SO₄.

-

Purify the residue by column chromatography on silica (B1680970) gel (eluting with 5% MeOH in EtOAc).

-

Dissolve the resulting product in a 2:1 mixture of TFA and CH₂Cl₂.

-

Stir at room temperature for 30 minutes to remove the Boc and OtBu protecting groups.

-

Remove all volatile components under reduced pressure to obtain the final peptide as a TFA salt.[7]

Solid-Phase Peptide Synthesis (SPPS)

While the provided search results do not offer a specific, complete protocol for SPPS using this compound directly, its protected counterpart, Fmoc-Glu(OtBu)-OH, is widely used. The general workflow for incorporating a glutamic acid residue using this protected form is as follows:

Materials:

-

Fmoc-protected amino acid resin

-

Fmoc-Glu(OtBu)-OH

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

General Procedure:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of Fmoc-Glu(OtBu)-OH with coupling reagents and a base, then add it to the resin to form the peptide bond.

-

Washing: Wash the resin to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail to remove all protecting groups (including the OtBu group) and cleave the peptide from the resin.

-

Purification: Purify the crude peptide using techniques like reverse-phase HPLC.

Visualizations

The following diagrams illustrate the workflows for peptide synthesis.

Caption: Workflow for solution-phase peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

This compound is classified as harmful and an irritant.

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[9]

References

- 1. H-Glu(OtBu)-NH2.HCl | 108607-02-9 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dokumen.pub [dokumen.pub]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. cris.unibo.it [cris.unibo.it]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

Synthesis and Characterization of H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Glutamic acid γ-(tert-butyl ester) α-amide hydrochloride, commonly referred to as H-Glu(OtBu)-NH2 hydrochloride. This compound is a valuable building block in peptide synthesis and drug discovery, owing to its protected carboxylic acid side chain and free amine and amide groups. This document details a common synthetic route, extensive characterization methodologies, and presents the expected analytical data in a clear and accessible format.

Synthesis

The most common and efficient method for the synthesis of this compound is the deprotection of the N-tert-butoxycarbonyl (Boc) protected precursor, Boc-L-Glu(OtBu)-NH2. The Boc group is a widely used amine protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions.

Reaction Scheme:

Caption: Synthesis of this compound via Boc deprotection.

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the Boc protecting group from Boc-L-Glu(OtBu)-NH2 using a solution of hydrogen chloride in 1,4-dioxane (B91453).

Materials:

-

Boc-L-Glu(OtBu)-NH2

-

4M Hydrogen Chloride in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-L-Glu(OtBu)-NH2 (1 equivalent).

-

Acid Addition: Under a fume hood, add 4M HCl in 1,4-dioxane (approximately 10 equivalents of HCl).

-

Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Precipitation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Isolation: Collect the white precipitate by vacuum filtration and wash the solid with additional anhydrous diethyl ether to remove any residual starting material and solvent.

-

Drying: Dry the isolated solid under vacuum to yield this compound as a white to off-white solid.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 108607-02-9 |

| Molecular Formula | C₉H₁₉ClN₂O₃ |

| Molecular Weight | 238.71 g/mol |

| Appearance | White to off-white solid |

| Purity (by NMR) | ≥98.0% |

| Optical Rotation | [α]²⁰_D +15.8° to +17.7° (c=0.5-1, H₂O)[1][2] |

| Water Content (Karl Fischer) | <0.5% |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note: The following spectral data is representative for a compound of this structure and should be confirmed by experimental analysis.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.45 | br s | - | 3H | -NH₃⁺ |

| 7.75 | s | - | 1H | -CONH₂ (trans) |

| 7.58 | s | - | 1H | -CONH₂ (cis) |

| 3.85 | t | 6.8 | 1H | α-CH |

| 2.40 | t | 7.6 | 2H | γ-CH₂ |

| 2.10 - 1.95 | m | - | 2H | β-CH₂ |

| 1.42 | s | - | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | -CONH₂ |

| 170.8 | -COO- |

| 80.5 | -C(CH₃)₃ |

| 52.0 | α-CH |

| 31.5 | γ-CH₂ |

| 27.8 | -C(CH₃)₃ |

| 26.5 | β-CH₂ |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretch (amide & amine) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| ~1730 | C=O stretch (ester) |

| ~1680 | C=O stretch (amide I) |

| ~1620 | N-H bend (amine) |

| ~1550 | N-H bend (amide II) |

Mass Spectrometry (ESI-MS):

| m/z (calculated) | m/z (found) | Assignment |

| 203.1445 | 203.1441 | [M+H]⁺ |

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound follows a logical workflow to ensure the desired product is obtained with high purity and is thoroughly validated.

Caption: A typical experimental workflow for the synthesis and characterization.

This guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of this compound. Adherence to these protocols and a thorough understanding of the characterization data are critical for the successful application of this versatile building block in further research and development.

References

Technical Guide: H-Glu(OtBu)-NH2 Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a key building block in modern synthetic chemistry, particularly in the field of peptide synthesis. This document outlines its core molecular properties, provides detailed experimental protocols for its application, and visualizes its role in a typical synthetic workflow.

Core Molecular Data

This compound, also known as (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is a derivative of the amino acid glutamic acid. The tert-butyl (OtBu) ester serves as a protecting group for the side-chain carboxyl group, preventing unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Quantitative Data Summary

| Property | Value | Citations |

| Molecular Formula | C₉H₁₉ClN₂O₃ | [1][2][3][4] |

| Molecular Weight | 238.71 g/mol | [1][2][3][4] |

| CAS Number | 108607-02-9 | [1] |

| Appearance | White to off-white solid | [3] |

| Primary Application | Peptide Synthesis | [2][3] |

Experimental Protocols

This compound is a versatile reagent utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its incorporation into a growing peptide chain.

Solution-Phase Peptide Coupling Protocol

This protocol outlines a standard procedure for coupling this compound to a protected amino acid or peptide fragment in solution.

Materials:

-

This compound

-

N-terminally protected amino acid (e.g., Boc-Xxx-OH)

-

Coupling agent (e.g., EDC·HCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Base (e.g., iPr₂NEt - N,N-Diisopropylethylamine)

-

Solvent (e.g., EtOAc - Ethyl acetate)

-

0.1 M HCl solution

-

5% Na₂CO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Suspend the N-terminally protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and EDC·HCl (1.2 equivalents) in ethyl acetate.[1]

-

Add N,N-Diisopropylethylamine (2.4 equivalents) to the suspension.[1]

-

Stir the resulting mixture at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate.

-

Perform sequential washes of the organic layer with 0.1 M HCl, 5% Na₂CO₃, and brine to remove unreacted starting materials and byproducts.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude protected dipeptide.

-

Purify the product as needed, typically via column chromatography on silica (B1680970) gel.

General Solid-Phase Peptide Synthesis (SPPS) Workflow (Fmoc/tBu Strategy)

This protocol describes the general steps for incorporating an amino acid like this compound into a peptide chain being synthesized on a solid support resin (e.g., Rink Amide resin).

1. Resin Preparation:

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30-60 minutes in a reaction vessel.

2. N-terminal Fmoc Deprotection:

-

Treat the resin with a 20-40% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[1]

-

Drain the piperidine solution and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to remove residual piperidine.

3. Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-protected amino acid (e.g., Fmoc-Xxx-OH) (3-5 equivalents based on resin substitution) and a coupling agent (e.g., HBTU/HATU) (3-5 equivalents) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Monitor the reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to confirm the absence of free primary amines.

4. Washing:

-

After coupling, drain the reaction solution and wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Cycle Repetition:

-

Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence. When it is the turn of this compound, it will be coupled as the free amine after the previous amino acid's Fmoc group is removed, and an N-terminally protected version (e.g., Fmoc-Glu(OtBu)-NH2) would be used in the coupling step.

6. Cleavage and Deprotection:

-

Once the peptide sequence is fully assembled, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).[1]

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then lyophilize to obtain the crude peptide product.

Logical Workflow Visualization

The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis (SPPS), which is the primary application for this compound and its protected analogues.

Caption: Logical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Solubility profile of H-Glu(OtBu)-NH2 hydrochloride in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of H-Glu(OtBu)-NH2 hydrochloride (tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride), a key building block in peptide synthesis and drug development. Understanding the solubility of this compound in common laboratory solvents is critical for its effective handling, formulation, and application in research and manufacturing.

Core Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the presence of functional groups that can engage in hydrogen bonding and ionic interactions. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.

| Solvent | Type | Solubility (at Room Temperature) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL[1][2] | Ultrasonic assistance is required to achieve this concentration. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1][2] |

| Water | Polar Protic | ≥ 5.028 mg/mL | A Certificate of Analysis for this compound reports an optical rotation measurement performed at a concentration of 0.5028 g/100mL, indicating at least this level of solubility.[3] |

| Methanol | Polar Protic | Slightly Soluble | Quantitative data is not readily available, but it is generally observed to have limited solubility. |

| Co-solvent System | Mixture | ≥ 5 mg/mL | A clear solution is achievable in a system containing DMSO, PEG300, Tween-80, and saline. The saturation point in this specific mixture has not been determined.[1] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions and the filtered saturated solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute.

-

The concentration of the filtered saturated solution represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship of factors influencing the solubility of peptide-like molecules.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Factors Influencing Solubility.

References

In-Depth Technical Guide to ¹H NMR Spectrum Analysis of H-Glu(OtBu)-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of H-Glu(OtBu)-NH2 hydrochloride (L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride), a key building block in peptide synthesis and drug development. This document outlines the expected spectral features, a detailed experimental protocol for spectrum acquisition, and a logical workflow for its analysis.

Introduction

This compound is a derivative of L-glutamic acid where the side-chain carboxylic acid is protected as a tert-butyl ester and the α-carboxylic acid is converted to an amide. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of each proton in the molecule.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum can be deduced based on the known chemical shifts of similar amino acid derivatives. The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterium (B1214612) oxide (D₂O) to avoid the signal from exchangeable amine and amide protons.

| Proton Assignment | Structure | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-CH | -CH(NH₃⁺)- | ~3.8 - 4.2 | Triplet (t) or Doublet of doublets (dd) | 1H | Jαβ ≈ 6-8 Hz |

| β-CH₂ | -CH₂-CH₂- | ~2.0 - 2.4 | Multiplet (m) | 2H | |

| γ-CH₂ | -CH₂-C(=O)O- | ~2.4 - 2.6 | Triplet (t) | 2H | Jγβ ≈ 7-8 Hz |

| tert-butyl | -C(CH₃)₃ | ~1.45 | Singlet (s) | 9H | |

| NH₂ (amide) | -C(=O)NH₂ | ~7.5 - 8.5 (in non-aqueous solvent) | Broad Singlet (br s) | 2H | |

| NH₃⁺ (amine) | -NH₃⁺ | ~8.0 - 9.0 (in non-aqueous solvent) | Broad Singlet (br s) | 3H |

Note: The chemical shifts of the amide (NH₂) and ammonium (B1175870) (NH₃⁺) protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and their signals will either disappear or be significantly broadened and reduced in intensity.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). For referencing, D₂O containing a known concentration of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

- Probe: A standard proton probe, preferably a cryoprobe for higher sensitivity.

- Temperature: Set the sample temperature to 298 K (25 °C).

- Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Number of Scans (NS): 16 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.

- Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

- Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

- Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient.

- Solvent Suppression: If the residual HDO signal is intense, a solvent suppression technique (e.g., presaturation) may be applied.

4. Data Processing:

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

- Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

- Baseline Correction: Apply a baseline correction to ensure a flat baseline.

- Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).

- Integration: Integrate the signals to determine the relative number of protons for each resonance.

- Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Interpretation of the Spectrum

-

tert-Butyl Group (-C(CH₃)₃): The most upfield and intense signal in the spectrum is expected to be a sharp singlet at approximately 1.45 ppm, integrating to nine protons. This is characteristic of the magnetically equivalent protons of the tert-butyl protecting group.

-

Glutamic Acid Backbone:

-

α-Proton (-CH(NH₃⁺)-): This proton, being adjacent to the electron-withdrawing ammonium group, will appear downfield, typically between 3.8 and 4.2 ppm. Due to coupling with the two adjacent β-protons, its signal should appear as a triplet (or a doublet of doublets if the β-protons are not magnetically equivalent).

-

β-Protons (-CH₂-CH₂-): These two protons are diastereotopic and will likely appear as a complex multiplet in the range of 2.0-2.4 ppm. They are coupled to both the α-proton and the γ-protons.

-

γ-Protons (-CH₂-C(=O)O-): These protons are adjacent to the ester carbonyl group and are expected to resonate as a triplet around 2.4-2.6 ppm due to coupling with the β-protons.

-

-

Amide and Amine Protons: As mentioned, in D₂O, the signals for the amide (-NH₂) and ammonium (-NH₃⁺) protons will be absent or significantly attenuated due to deuterium exchange. If the spectrum were run in a non-protic solvent like DMSO-d₆, these would appear as broad singlets at lower field.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound, allowing for unambiguous structure confirmation and purity assessment. By following the detailed experimental protocol and the logical analysis workflow presented in this guide, researchers, scientists, and drug development professionals can confidently characterize this important amino acid derivative. The predicted spectral data serves as a valuable reference for interpreting the experimental results.

The Indispensable Role of the Tert-Butyl (OtBu) Protecting Group in Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the tert-butyl (OtBu) group stands as a cornerstone, particularly for the side-chain protection of acidic and hydroxyl-containing amino acids. Its unique properties of stability and selective lability make it an essential tool in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth examination of the function, application, and experimental protocols associated with the OtBu protecting group.

Core Function and Principles

The primary role of the OtBu group is to mask the reactive carboxyl groups on the side chains of amino acids like aspartic acid (Asp) and glutamic acid (Glu), and the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[1] This prevents these functional groups from engaging in undesirable side reactions during the iterative process of peptide chain elongation.[2]

The efficacy of the OtBu group is rooted in the principle of orthogonality .[3] In the context of Fmoc/tBu SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The OtBu group, conversely, is stable under the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[2][4] This differential stability allows for the selective deprotection of the Nα-amino group for the next coupling step, while the side-chain protection remains intact until the final cleavage step.[5]

Mechanism of Action

The introduction and removal of the OtBu group proceed through distinct carbocation-mediated mechanisms.

Protection: The tert-butyl ester or ether is typically formed via an acid-catalyzed reaction where a stable tert-butyl carbocation is generated from a tert-butyl source (e.g., tert-butyl acetate). This carbocation is then attacked by the nucleophilic carboxylate or hydroxyl group of the amino acid side chain.

Deprotection (Cleavage): The removal of the OtBu group is an acid-catalyzed elimination (E1) mechanism.[2] A strong acid, such as TFA, protonates the ester or ether oxygen, leading to the cleavage of the C-O bond. This generates the deprotected carboxylic acid or alcohol and a stable tertiary tert-butyl carbocation.[2] This highly reactive carbocation must be neutralized by "scavenger" molecules to prevent unwanted alkylation of sensitive residues like tryptophan, cysteine, or methionine.[6][7]

Quantitative Data Summary

The efficiency of the final cleavage and deprotection step is highly dependent on the composition of the cleavage cocktail, which is tailored to the amino acid sequence of the peptide. The following tables summarize key quantitative data for common cleavage conditions.

Table 1: Common Cleavage Cocktails for OtBu Deprotection

| Reagent Name | Composition (v/v/v or w/v) | Target Residues & Purpose |

| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose; TIS scavenges tBu cations, H₂O assists.[7] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with sensitive residues (Trp, Cys, Met, Tyr).[8] |

| TFA/TIS/EDT | 94 : 1 : 5 | Effective for peptides containing Trp and Cys. |

| TFA/H₂O | 95 : 5 | Simple peptides without sensitive residues (e.g., Trp, Cys, Met).[9] |

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Table 2: Scavenger Efficiency in Preventing S-t-butylation of Cysteine

| Scavenger Cocktail (TFA is the balance) | Total S-t-butylation (%) |

| 2.5% H₂O / 2.5% TIS | 18.6 |

| 5% Thioanisole / 2.5% EDT | 5.2 |

| 5% Phenol / 5% Thioanisole / 2.5% EDT | 3.1 |

| 5% DMS / 5% Thioanisole / 1% DTT | 2.5 |

Data adapted from studies on model cysteine-containing peptides.[10][11] Percentages are relative area determined by HPLC.

Experimental Protocols

Precise and reproducible protocols are critical for the successful application and removal of the OtBu protecting group.

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a method for the side-chain protection of Fmoc-L-glutamic acid.[2]

Materials:

-

Fmoc-L-glutamic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.[2]

Protocol 2: Final Cleavage and Deprotection in SPPS

This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including OtBu, are removed.[2][5]

Materials:

-

Dried peptide-resin (e.g., 100 mg)

-

Freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 2-3 mL). Ensure the resin is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether (2-3 times).

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the iterative cycle of SPPS incorporating an OtBu-protected amino acid.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide to Its Physical Properties, Storage, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a key building block in peptide synthesis. The document details its physical and chemical properties, provides comprehensive storage and handling recommendations, and outlines detailed experimental protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Data Presentation

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 108607-02-9 |

| Molecular Formula | C₉H₁₉ClN₂O₃ |

| Molecular Weight | 238.71 g/mol [1][2] |

| Appearance | White to off-white solid[1] |

| Purity | Typically ≥95% to ≥98.0%[1][2][3] |

| Optical Rotation | [α] = +17.7009° (C=0.5028g/100ml H₂O)[1] |

| Water Content (Karl Fischer) | 0.66%[1] |

Physical Appearance and Storage Recommendations

This compound is a white to off-white solid powder.[1] For optimal stability, it is crucial to store this compound under appropriate conditions. It is noted to be hygroscopic and should be stored under an inert atmosphere, such as argon.[4]

Storage recommendations vary by supplier and intended duration of storage. For long-term storage of the solid, a cool, dry area is recommended.[4] Some suppliers suggest storage at room temperature, which can be suitable for up to three years.[1][2][3] Other recommendations include refrigeration at 2-8°C.

When in solution, it is advised to aliquot the solution and store it at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][5]

Experimental Protocols

This compound serves as a crucial building block for introducing a C-terminal glutamine amide with a protected side-chain into a peptide sequence. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is stable under many peptide coupling conditions and can be removed with mild acid treatment.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid to this compound in solution.

Materials:

-

N-terminally protected amino acid (e.g., Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Suspend the N-terminally protected amino acid (1.0 eq), this compound (1.0 eq), and EDC·HCl (1.2 eq) in ethyl acetate.

-

Add DIPEA (2.4 eq) to the suspension.

-

Stir the resulting mixture at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl and 10% NaHCO₃ solution.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

-

To remove the Boc and OtBu protecting groups, dissolve the purified product in a 2:1 mixture of TFA and DCM and stir at room temperature for 30 minutes.

-

Remove all volatile components under reduced pressure to yield the final peptide.

Diagram of Solution-Phase Peptide Coupling Workflow

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a glutamine amide at the C-terminus of a peptide using a solid support. The process begins by coupling an Fmoc-protected glutamic acid with a side-chain attached to the resin, followed by amidation and subsequent peptide chain elongation.

Materials:

-

Rink Amide resin

-

Fmoc-Glu(OtBu)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

First Amino Acid Coupling:

-

In a separate vessel, activate Fmoc-Glu(OtBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively.

-

Treat the resin with a cleavage cocktail to simultaneously remove the side-chain protecting groups (including the OtBu group) and cleave the peptide from the resin.

-

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as HPLC.

Diagram of Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A generalized workflow for SPPS to synthesize a C-terminal glutamine amide peptide.

Logical Relationships in Protecting Group Strategy

The use of this compound in peptide synthesis is a prime example of an orthogonal protecting group strategy. This approach is fundamental to the successful synthesis of complex peptides.

Diagram of Orthogonal Protecting Group Strategy

Caption: The logic of using orthogonal Fmoc and OtBu protecting groups in peptide synthesis.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[4]

References

An In-depth Technical Guide to Glutamic Acid Derivatives for Peptide Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of glutamic acid derivatives in peptide research, covering their synthesis, diverse applications, and the critical role they play in modern drug discovery and development. From fundamental protecting group strategies to the design of sophisticated, conformationally constrained peptide analogs, this document serves as a technical resource for professionals in the field.

Introduction to Glutamic Acid in Peptide Chemistry

Glutamic acid, a non-essential amino acid, is integral to the structure and function of countless peptides and proteins.[1][2] Its side chain, featuring a γ-carboxyl group, imparts a negative charge at physiological pH, enabling it to participate in electrostatic interactions, metal ion coordination, and catalytic activity. However, the presence of this second carboxylic acid functional group, in addition to the α-carboxyl group, presents a unique challenge in peptide synthesis. Unprotected, both carboxyl groups can react during peptide coupling, leading to undesired side products and low yields of the target peptide.[3] To overcome this, a variety of glutamic acid derivatives, primarily involving the protection of the γ-carboxyl group, have been developed, becoming indispensable tools in peptide chemistry.[4][5]

The strategic use of these derivatives allows for the precise and efficient incorporation of glutamic acid into peptide sequences, enabling the synthesis of complex peptides with defined structures and functions. Beyond simple incorporation, modified glutamic acid analogs are now at the forefront of designing peptides with enhanced therapeutic properties, such as increased stability, receptor selectivity, and cell permeability.[6][7] This guide will delve into the technical details of these derivatives, providing the necessary information for their effective application in peptide research.

Side-Chain Protecting Groups for Glutamic Acid

The selection of an appropriate side-chain protecting group for glutamic acid is a critical decision in solid-phase peptide synthesis (SPPS), significantly influencing the efficiency of peptide chain elongation, prevention of side reactions, and the overall yield and purity of the final peptide.[4][8] The ideal protecting group for the γ-carboxyl group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect the peptide backbone or other protecting groups.[4]

The most prevalent protecting groups in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[4]

Comparison of Common Protecting Groups

| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Common Side Reactions |

| tert-Butyl (OtBu) | -C(CH₃)₃ | - High stability to the basic conditions of Fmoc deprotection.- Efficiently prevents pyroglutamate (B8496135) and glutarimide (B196013) formation.[8]- Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[8] | - Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[8] | - Minimal, generally considered the safest choice for standard Fmoc-SPPS.[8] |

| Benzyl (Bzl) | -CH₂-C₆H₅ | - Orthogonal to the Fmoc group.- Can be removed by catalytic hydrogenation (e.g., H₂/Pd), allowing for the synthesis of protected peptide fragments.[8] | - Can be partially cleaved under repeated acidic conditions if used in Boc-SPPS.- Hydrogenolysis may not be compatible with peptides containing other reducible groups (e.g., Cys, Met).[8] | - Base-catalyzed pyroglutamic acid formation has been reported during piperidine (B6355638) deprotection steps.[8] |

| Allyl (OAll) | -CH₂-CH=CH₂ | - Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.- Allows for selective on-resin side-chain modification or cyclization. | - Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish and requires careful removal of the catalyst.[8]- Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[8] | - Minimal, provided the deprotection is complete. |

Decision Workflow for Protecting Group Selection

The choice of protecting group depends on the overall synthetic strategy. The following diagram illustrates a decision-making workflow for selecting the most appropriate glutamic acid side-chain protecting group.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Novel Macrocyclic Peptidomimetics Targeting the Polo-Box Domain of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. benchchem.com [benchchem.com]

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Glu(OtBu)-NH2 hydrochloride (CAS No: 108607-02-9). The following sections detail the hazardous properties of this compound, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 | Warning |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator for dusts is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials.

-

Some sources recommend storage at room temperature, while others suggest 2-8°C or even colder for long-term stability in solution.[2][3] Always consult the supplier's specific recommendations.

Experimental Protocols

The following are generalized protocols based on best practices for handling hazardous chemical powders.

Weighing this compound

-

Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Don appropriate PPE.

-

Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

-

Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

-

Sealing: Securely close the container of this compound.

-

Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste according to institutional guidelines.

-

Transport: Transport the weighed compound in a sealed, secondary container to the experimental area.

Disposal of this compound Waste

-

Waste Collection: Collect all waste materials (e.g., contaminated gloves, weighing paper, and excess reagent) in a designated, labeled hazardous waste container.

-

Labeling: Clearly label the waste container with the chemical name and associated hazards.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

-

Evacuate: Evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the further spread of the spill.

-

Absorb: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

-

Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials in a hazardous waste container.

-

Report: Report the spill to the appropriate safety personnel.

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Hierarchy of controls for managing exposure risk.

Caption: Step-by-step safe handling workflow.

References

Methodological & Application

The Strategic Role of H-Glu(OtBu)-NH2 Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-Glu(OtBu)-NH2 hydrochloride is a specialized amino acid derivative crucial for the synthesis of peptides with a C-terminal glutamine amide. This building block is instrumental in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, proteomics, and various biomedical research fields. Its unique structure, featuring a tert-butyl (OtBu) protected side-chain carboxyl group and a pre-formed C-terminal amide, offers a direct and efficient route to producing peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts.

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, targeting researchers, scientists, and professionals in the field of drug development.

Key Properties and Advantages

This compound possesses several key features that make it a valuable reagent in SPPS:

-

Direct Incorporation of C-Terminal Glutamine Amide: It allows for the direct synthesis of peptides with a C-terminal glutamine amide, bypassing the need for post-synthetic amidation, which can sometimes lead to side reactions.

-

Side-Chain Protection: The tert-butyl (OtBu) protecting group on the γ-carboxyl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is a fundamental principle of Fmoc-based SPPS.

-

Reduced Risk of Side Reactions: By providing the glutamine residue with its side-chain protected, the risk of side reactions such as dehydration of the side-chain amide to a nitrile is minimized during the coupling steps.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₉ClN₂O₃ |

| Molecular Weight | 238.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at 2-8°C |

Table 2: Comparison of Coupling Reagents for this compound

| Coupling Reagent | Equivalents (Amino Acid:Reagent:Base) | Activation Time | Coupling Time | Typical Coupling Efficiency | Notes |

| HBTU/HOBt | 1 : 0.95 : 2 | 2-5 min | 1-2 h | >95% | A standard and reliable choice for most couplings. |

| HATU | 1 : 0.95 : 2 | 1-2 min | 30-60 min | >99% | Highly efficient, especially for sterically hindered couplings. |

| DIC/HOBt | 1 : 1 : - | In situ | 2-4 h | ~90-95% | Cost-effective but can be slower and may lead to side reactions if not carefully controlled. |

| PyBOP | 1 : 1 : 2 | 2-5 min | 1-2 h | >98% | Effective for hindered couplings with a lower risk of racemization. |

Note: Coupling efficiencies are dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are typical estimates.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Loading of this compound onto Rink Amide Resin

This protocol describes the initial step of attaching this compound to a Rink Amide resin to generate the C-terminal glutamine amide of the target peptide.

Materials:

-

Rink Amide resin (e.g., Rink Amide MBHA resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection of the Resin:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

-

Add HOBt (2-3 equivalents) and the coupling reagent (e.g., HBTU, 1.9 equivalents).

-

Add DIPEA (4-6 equivalents) to neutralize the hydrochloride salt and activate the coupling reagent. The solution should be stirred for 2-5 minutes.

-

-

Coupling to the Resin:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol outlines the repetitive steps for elongating the peptide chain.

Materials:

-

Peptidyl-resin from the previous step

-

Fmoc-protected amino acids

-

DMF, DCM, 20% piperidine in DMF, coupling reagents, HOBt, DIPEA as in Protocol 1

Procedure:

-